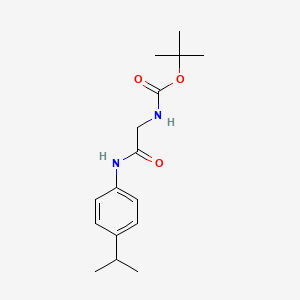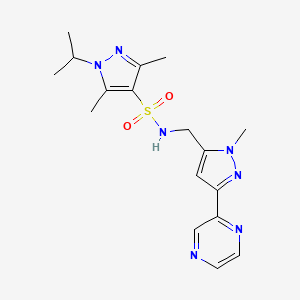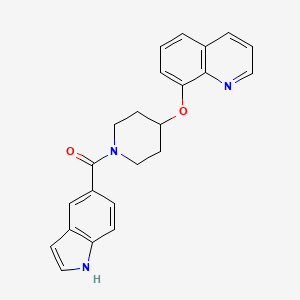![molecular formula C17H17F2N3O5S B2876747 N-(2,5-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251573-91-7](/img/structure/B2876747.png)
N-(2,5-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C17H17F2N3O5S and its molecular weight is 413.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrophilic Fluorinating Agent
- Application : A study discusses the use of related compounds as electrophilic fluorinating agents, indicating potential applications in synthetic chemistry for introducing fluorine atoms into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).
Antimicrobial Evaluation
- Application : Research has been conducted on similar compounds for their antimicrobial properties. For example, derivatives of 1,3,4-oxadiazole, which shares a structural similarity, have been explored for their effectiveness against various microbial species (Gul et al., 2017).
Corrosion Inhibitors
- Application : Acetamide derivatives, including those structurally related to the compound , have been synthesized and evaluated for their efficacy as corrosion inhibitors in different mediums (Yıldırım & Çetin, 2008).
Insecticidal Activity
- Application : Certain pyridine derivatives, related in structure to the compound, have shown potential as insecticides. Their effectiveness against pests like the cowpea aphid has been documented (Bakhite et al., 2014).
Antifungal Agents
- Application : A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives revealed their application as broad-spectrum antifungal agents, especially against Candida and Aspergillus species (Bardiot et al., 2015).
Anti-Cancer Agent
- Application : There's research on the use of similar compounds as precursors in the synthesis of anti-cancer agents, targeting specific enzymes overexpressed in solid tumors (Shareef & Shareef, 2021).
Nickel and Copper Complex Synthesis
- Application : Studies have explored the synthesis and characterization of nickel and copper complexes with acetamide derivatives, highlighting potential applications in material science and catalysis (Mansuroğlu et al., 2008).
Anticonvulsant Agents
- Application : Research on benzothiazole derivatives having acetamido pharmacophore, structurally similar to the compound, showed promising results as anticonvulsant agents (Amir et al., 2011).
Enzyme Inhibitory Activities
- Application : Certain triazole analogues, structurally related, have been synthesized and evaluated for their inhibitory activities against various enzymes, indicating potential pharmaceutical applications (Virk et al., 2018).
Src Kinase Inhibitory and Anticancer Activities
- Application : Studies on thiazolyl N-benzyl-substituted acetamide derivatives, which are structurally analogous, have shown potential as Src kinase inhibitors and possess anticancer activities (Fallah-Tafti et al., 2011).
DNA / Protein Binding Studies
- Application : The binding interactions of certain acetamide derivatives with DNA and proteins have been studied, suggesting potential applications in biochemical research and drug development (Raj, 2020).
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O5S/c18-12-1-3-14(19)15(9-12)20-16(23)11-21-10-13(2-4-17(21)24)28(25,26)22-5-7-27-8-6-22/h1-4,9-10H,5-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMOUPYOBZWGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2876664.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone](/img/structure/B2876667.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876668.png)




![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)





